molecular formula C5HCl2N3S B084530 Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- CAS No. 13479-89-5

Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-

Cat. No. B084530
CAS RN: 13479-89-5
M. Wt: 206.05 g/mol
InChI Key: CPBSXTOXLUDODA-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine, 2,5-dichloro- is a heterocyclic compound composed of a thiazole ring and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and lab experimentation.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine in Drug Discovery

Thiazolo[5,4-d]pyrimidines are recognized for their structural resemblance to purines, making them significant in medicinal chemistry for designing novel therapeutics. These compounds have been developed to target a broad range of pharmacological activities. Their applications include serving as immune-modulators, CRF receptor antagonists, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory agents, and more. This highlights the versatility of Thiazolo[5,4-d]pyrimidines as a scaffold in drug discovery, offering a promising avenue for the development of new drugs with diverse therapeutic potential (Kuppast & Fahmy, 2016).

Synthetic Methodologies

Innovative synthetic methodologies have been developed to create libraries of 7-aminothiazolo[4,5-d]pyrimidine scaffold, leveraging Dimroth rearrangement for a fused heterocyclic thiazolo[4,5-d]pyrimidine core skeleton. This approach enables the generation of diverse compound libraries, essential for drug discovery and development (Lim, Abdildinova, & Gong, 2021).

Anticancer Activity

Thiazolo[5,4-d]pyrimidines have demonstrated significant anticancer activity. Efficient synthesis methods have been reported for producing these compounds, which show promising antiproliferative activity across various cancer cell lines, including lung, epidermal, glioblastoma, and leukemia cells. Their ability to induce apoptosis in cancer cells further underscores their potential as anticancer agents (Singh et al., 2013).

Antimicrobial and Antifungal Properties

Thiazolo[5,4-d]pyrimidines have also been identified for their antimicrobial and antifungal properties. Their structural features contribute to potent inhibitory activity against fungal strains, making them effective in combating fungal infections (Chhabria, Rathod, Vala, & Patel, 2011).

Anti-Inflammatory and Antinociceptive Effects

Moreover, thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive activities, highlighting their potential in developing new treatments for inflammatory and pain-related conditions (Alam, Khan, Siddiqui, & Ahsan, 2010).

properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSXTOXLUDODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346106
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-

CAS RN

13479-89-5
Record name 2,5-Dichlorothiazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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